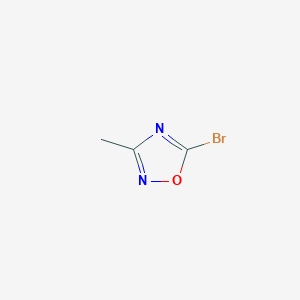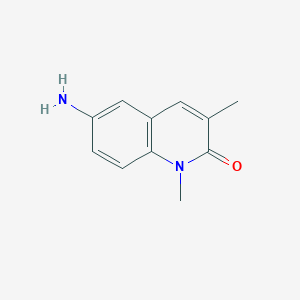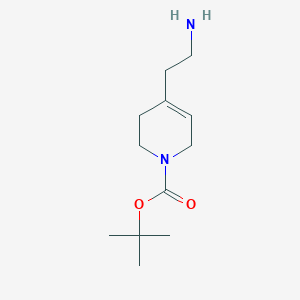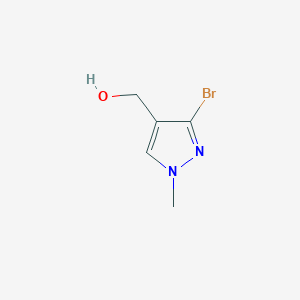
(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 1781654-27-0 and a molecular weight of 191.03 . Its molecular formula is C5H7BrN2O .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromine atom and a methanol group attached to the pyrazole ring .Physical And Chemical Properties Analysis
“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 191.03 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Pyrazoles, including “(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol”, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are frequently used due to their diverse chemical properties .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry, where they can form complexes with various metals .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize a variety of organometallic compounds .
Antileishmanial and Antimalarial Activities
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Synthesis of 1,4’-Bipyrazoles
“(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol” can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, which is structurally similar to “(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol”, can be used in the preparation of solid hexacoordinate complexes .
Synthesis of Various Pharmaceutical and Biologically Active Compounds
“(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol” can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Safety and Hazards
“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” is classified as harmful and has the signal word “Warning” according to its safety information . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
While specific future directions for “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” were not found in the search results, pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that “(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol” and similar compounds may continue to be of interest in the development of new drugs and other applications.
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .
Mode of Action
The exact mode of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with multiple receptors, leading to various biological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .
Eigenschaften
IUPAC Name |
(3-bromo-1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSSWGFQUVLOAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

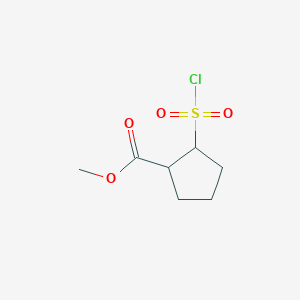
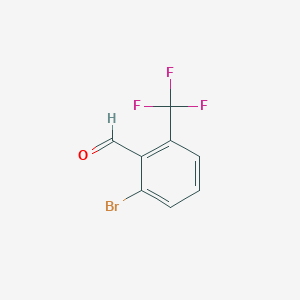
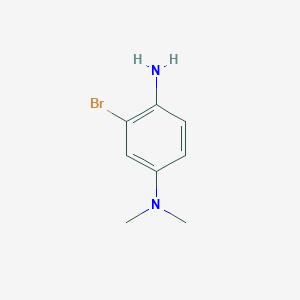
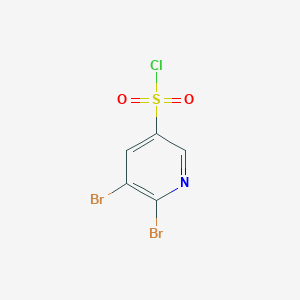
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
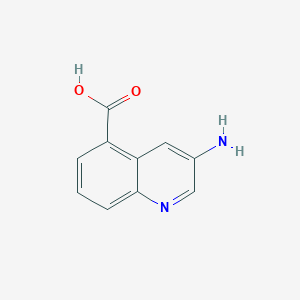
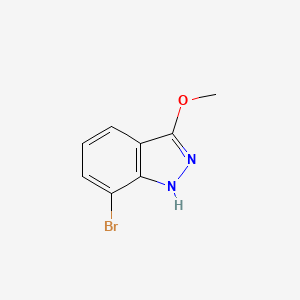
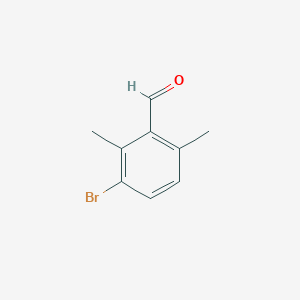
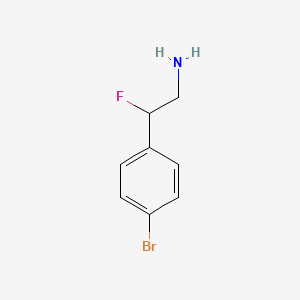
![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)
